ethyl (2S)-2-methylpentanoate ethyl (2S)-2-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 28959-02-6
VCID: VC21209802
InChI: InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1
SMILES: CCCC(C)C(=O)OCC
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

ethyl (2S)-2-methylpentanoate

CAS No.: 28959-02-6

Cat. No.: VC21209802

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2S)-2-methylpentanoate - 28959-02-6

Specification

CAS No. 28959-02-6
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name ethyl (2S)-2-methylpentanoate
Standard InChI InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1
Standard InChI Key HZPKNSYIDSNZKW-ZETCQYMHSA-N
Isomeric SMILES CCC[C@H](C)C(=O)OCC
SMILES CCCC(C)C(=O)OCC
Canonical SMILES CCCC(C)C(=O)OCC

Introduction

Physical and Chemical Properties

Fundamental Physical Parameters

While specific physical data for ethyl (2S)-2-methylpentanoate is limited in the literature, properties can be reasonably extrapolated from structurally similar compounds. Based on structural analogy with ethyl (2S)-2-methyl-3-oxo-pentanoate, we can establish approximate physical parameters as shown in Table 1.

Table 1: Estimated Physical Properties of Ethyl (2S)-2-Methylpentanoate

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₈H₁₆O₂Derived from structure
Molecular Weight144.21 g/molCalculated from molecular formula
Physical StateLiquid at room temperatureBased on related esters
Boiling Point~170-185°C (at 760 mmHg)Estimated from ethyl (2S)-2-methyl-3-oxo-pentanoate (199.4°C)
Density~0.87-0.92 g/cm³Estimated from similar esters
LogP~2.0-2.3Estimated from similar structures
Flash Point~60-70°CEstimated from ethyl (2S)-2-methyl-3-oxo-pentanoate (75.7°C)

Spectroscopic Characteristics

The stereochemical configuration of ethyl (2S)-2-methylpentanoate can be confirmed through various spectroscopic techniques including chiral gas chromatography with β-cyclodextrin columns, similar to the methods used for analyzing ethyl 2-methylbutanoate enantiomers . The specific optical rotation ([α]D) would be expected to have a negative value, consistent with other (S)-configured similar esters.

Synthesis and Preparation Methods

Stereoselective Synthetic Approaches

The synthesis of ethyl (2S)-2-methylpentanoate requires stereoselective approaches to ensure the desired (S) configuration at the C2 position. While specific literature on the synthesis of this exact compound is limited, several potential routes can be adapted from related compounds.

Enzymatic Resolution Approaches

An alternative approach for obtaining the pure (S) enantiomer could involve enzymatic resolution of the racemic mixture. Lipases have demonstrated high stereoselectivity in the resolution of similar chiral esters and could potentially be employed for ethyl (2S)-2-methylpentanoate production. This approach would involve:

  • Synthesis of the racemic ethyl 2-methylpentanoate

  • Enzymatic hydrolysis using a selective lipase that preferentially acts on one enantiomer

  • Separation of the unreacted ester from the hydrolyzed acid

  • Recovery of the desired (S) enantiomer with high optical purity

Applications and Uses

Fragrance and Flavor Applications

Based on the organoleptic properties of related compounds, ethyl (2S)-2-methylpentanoate likely possesses significant potential in the fragrance and flavor industries. The compound ethyl (2S)-2-methylbutanoate, which differs by only one carbon atom in the alkyl chain, exhibits distinctive fruity aroma characteristics with notes of green apple (Granny Smith) and strawberry . By extension, ethyl (2S)-2-methylpentanoate would likely possess similar fruity characteristics, potentially with nuanced differences due to the extended carbon chain.

Organoleptic Properties

Sensory Characteristics

The organoleptic properties of ethyl (2S)-2-methylpentanoate can be reasonably inferred from structurally similar compounds, particularly ethyl (2S)-2-methylbutanoate. The latter exhibits distinctive fruity aroma characteristics with specific notes of green apple (Granny Smith) and strawberry, in contrast to the racemic mixture which presents a less defined, more caustic fruity-solvent odor .

Olfactory Threshold

For comparison, the olfactory threshold of ethyl (2S)-2-methylbutanoate in dilute alcohol solution was determined to be 1.53 μg/L, significantly lower than the threshold of the racemic mixture (2.60 μg/L) . This suggests that the pure (S) enantiomer possesses greater olfactory potency. By extension, ethyl (2S)-2-methylpentanoate would likely demonstrate a lower olfactory threshold than its racemic counterpart, although the absolute values would need experimental determination.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator